Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Description
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance (NMR) :
- The formyl proton (-CHO) resonates as a singlet at δ 9.8–10.1 ppm due to deshielding by the electronegative oxygen.
- Aromatic protons on the 3,5-dichlorophenyl group appear as two doublets (δ 7.4–7.6 ppm, J = 2.1 Hz) and one singlet (δ 7.2 ppm) corresponding to ortho and para positions relative to chlorine.
- The ethyl ester group shows a quartet at δ 4.3 ppm (-OCH₂CH₃) and a triplet at δ 1.3 ppm (-CH₃).
¹³C Nuclear Magnetic Resonance (NMR) :
Infrared Spectroscopy
Key IR absorptions include:
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 313.14 (C₁₃H₁₀Cl₂N₂O₃), with fragmentation patterns dominated by loss of the ethyl group (-45 Da) and formyl moiety (-29 Da).
Table 3: Key Spectroscopic Signatures
| Technique | Signal (δ ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | δ 9.9 (s, 1H) | Formyl proton |
| ¹³C NMR | δ 192.1 | Formyl carbon |
| IR | 1725 cm⁻¹ | Ester C=O stretch |
Computational Chemistry Predictions
Density Functional Theory (DFT) Analysis
Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a planar pyrazole ring with slight puckering induced by the 3,5-dichlorophenyl group. The HOMO-LUMO energy gap (4.1 eV) suggests moderate reactivity, with electron density localized on the formyl and ester groups.
Frontier Molecular Orbital (FMO) Analysis :
- HOMO : Localized on the pyrazole ring and chlorine atoms.
- LUMO : Concentrated on the formyl and ester carbonyl groups.
Properties
Molecular Formula |
C13H10Cl2N2O3 |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3 |
InChI Key |
ZXLBULFJWSZYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Formyl Group
The formyl (-CHO) group participates in nucleophilic addition and condensation reactions:
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline, hydrazine) under mild conditions to form imines. For example:
-
Hydrazone Synthesis : Condenses with hydrazines to produce hydrazones, which are intermediates for heterocyclic syntheses (e.g., pyridazines) .
Ester Group Reactivity
The ethyl ester undergoes hydrolysis and derivatization:
-
Saponification : Hydrolyzes to the carboxylic acid under basic conditions (NaOH/H₂O, reflux), enabling further functionalization.
-
Transesterification : Reacts with alcohols (e.g., methanol) in acidic media to form methyl esters .
Cycloaddition Reactions
The formyl group facilitates 1,3-dipolar cycloadditions:
-
With Diazo Compounds : Reacts with ethyl diazoacetate in the presence of Zn(OTf)₂ to form pyrazolo[3,4-d]pyridazine derivatives .
| Dipolarophile | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl diazoacetate | Zn(OTf)₂ | Pyrazolo-pyridazine | 89 |
Oxidation and Reduction
-
Oxidation : The formyl group oxidizes to a carboxylic acid using KMnO₄ in acidic or neutral media :
-
Reduction : Reduced to a hydroxymethyl (-CH₂OH) group using NaBH₄ or LiAlH₄.
| Reaction | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O-pyridine | Pyrazole-4-carboxylic acid | 90 | |
| Reduction | NaBH₄, MeOH | Hydroxymethyl derivative | 82 |
Condensation Reactions
-
Aldol Condensation : Reacts with ketones (e.g., acetophenone) under basic conditions to form α,β-unsaturated ketones .
-
Knoevenagel Reaction : Condenses with active methylene compounds (e.g., malononitrile) to yield heterocyclic hybrids .
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetophenone | NaOH, EtOH, RT | Chalcone analog | 88 | |
| Malononitrile | Piperidine, reflux | Pyrazole-malononitrile adduct | 76 |
Key Structural Influences on Reactivity
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s formyl group and pyrazole ring may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 3-(3,5-Dichlorophenyl)-5-methyl-2,4-dioxo-5-oxazolidinecarboxylate (Chlozolinate)
Structural Differences :
- Core Ring : Oxazolidine (5-membered ring with one oxygen and one nitrogen) vs. pyrazole (5-membered ring with two adjacent nitrogen atoms).
- Functional Groups : Chlozolinate features two ketone groups (2,4-dioxo) and a methyl group at C5, whereas the target compound has a formyl group at C4 and lacks additional oxygen atoms in the ring.
- Substituents : Both share a 3,5-dichlorophenyl group and ethyl ester, but chlozolinate’s oxazolidine ring confers distinct electronic properties.
Biological Activity :
Chlozolinate is a fungicide and acaricide used in agriculture, indicating that dichlorophenyl-containing heterocycles can disrupt microbial growth. The target compound’s pyrazole core may offer different mechanistic pathways, though direct pesticidal data are unavailable .
Imazalil and Enilconazole (Imidazole Derivatives)
Structural Differences :
- Core Ring: Imidazole (5-membered ring with two non-adjacent nitrogen atoms) vs. pyrazole.
- Substituents : Imazalil and enilconazole feature 2,4-dichlorophenyl groups attached to an ethyl ether or imidazole, contrasting with the 3,5-dichlorophenyl-pyrazole system.
Biological Activity :
These compounds are broad-spectrum fungicides (e.g., Deccozil, Fungazil), suggesting that chloro-substituted aromatic rings are critical for antifungal activity. The positional isomerism (2,4- vs. 3,5-dichloro) may alter target affinity or metabolic stability .
SR140333 and SR142801 (Pharmacological Agents)
Structural Differences :
- Core Structure : Piperidine and benzamide frameworks vs. pyrazole.
- Substituents : SR140333 includes a 3,4-dichlorophenyl group, while SR142801 has a 3,5-dichlorophenyl moiety. Both feature complex side chains for receptor binding.
Biological Activity :
These compounds are G-protein-coupled receptor (GPCR) antagonists, highlighting the role of dichlorophenyl groups in enhancing receptor affinity. The target compound’s formyl group could serve as a synthetic handle for developing similar receptor modulators .
Functional Group Comparisons
Crystallographic and Computational Analysis
SHELX programs are widely used for refining crystal structures of small molecules, including pyrazole derivatives.
Biological Activity
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring substituted with a dichlorophenyl group and a formyl group, contributing to its biological properties.
Antimicrobial Activity
Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.38 μg/mL |
| Candida albicans | 0.30 μg/mL |
These values indicate that the compound possesses potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds in the pyrazole class have demonstrated anti-inflammatory activities. This compound has been studied for its ability to inhibit inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. One study focused on a series of synthesized pyrazoles, including this compound, which were tested for their therapeutic potential in animal models of infection and inflammation. Results indicated significant reductions in infection severity and inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl moiety enhances lipophilicity and may facilitate better interactions with biological targets. SAR studies suggest that modifications in the substituents on the pyrazole ring can lead to improved potency and selectivity against specific pathogens .
Q & A
Q. What are the recommended synthetic routes for Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or β-keto esters. For example, copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) has been employed for pyrazole-triazole hybrids, as demonstrated in a reaction using 3-azido-1-(3,5-difluorobenzyl)-1H-pyrazole-4-carbonitrile with ethynylbenzene under THF/H₂O at 50°C for 16 hours, yielding 79% product after silica gel chromatography . Optimization includes adjusting solvent polarity (e.g., N,N-dimethylacetamide for solubility), temperature (80°C for faster kinetics), and catalysts (e.g., CuSO₄/Na ascorbate). Monitoring via TLC and LC-MS ensures intermediate purity .
Q. How is structural characterization performed for this compound, and which analytical techniques are critical?
Methodological Answer: Key techniques include:
- X-ray Diffraction (XRD): Determines crystal system (e.g., monoclinic) and unit cell parameters. SHELX software is widely used for refinement .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and aldehyde groups) .
- NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions (e.g., pyrazole ring protons at δ 8.0–8.4 ppm; aldehyde proton at ~9.8 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., HRMS-FAB for exact mass matching) .
Q. What safety protocols are essential during experimental handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact with dichlorophenyl intermediates, which may be irritants .
- Waste Management: Halogenated byproducts require segregation and disposal via licensed waste handlers to prevent environmental contamination .
- Ventilation: Use fume hoods when synthesizing volatile intermediates (e.g., formyl derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?
Methodological Answer: Single-crystal XRD analysis with SHELXL refines bond lengths/angles and identifies disorder. For example, dichlorophenyl substituents may exhibit rotational disorder, requiring constrained refinement. Challenges include low crystal quality (e.g., twinning) and weak diffraction for heavy atoms (Cl). Multi-solution direct methods in SHELXD can phase high-resolution data, while SQUEEZE corrects for solvent voids .
Q. How do computational methods (e.g., DFT) complement experimental data in studying electronic properties?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., aldehyde group electrophilicity). Basis sets like B3LYP/6-311++G(d,p) optimize geometry, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugation (e.g., C=O→σ* interactions). Compare computed vs. experimental IR/NMR spectra to validate tautomeric forms .
Q. How can contradictory spectroscopic or synthetic yield data be reconciled across studies?
Methodological Answer:
- Yield Discrepancies: Trace moisture in reactions involving Na ascorbate (click chemistry) may reduce Cu(I) catalyst activity. Reproduce conditions with strict anhydrous protocols .
- Spectral Variations: Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) shifts NMR peaks. Re-run spectra under standardized conditions .
- Crystallization Artifacts: Polymorphism (e.g., solvent-dependent crystal packing) may alter XRD patterns. Screen multiple solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
